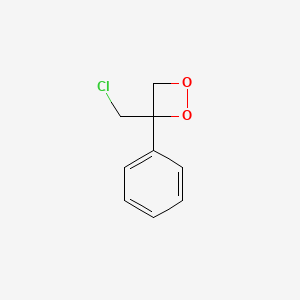
3-(Chloromethyl)-3-phenyl-1,2-dioxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-3-phenyl-1,2-dioxetane is an organic compound that belongs to the class of dioxetanes Dioxetanes are four-membered cyclic peroxides that are known for their ability to undergo chemiluminescent reactions This particular compound is characterized by a chloromethyl group and a phenyl group attached to the dioxetane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-phenyl-1,2-dioxetane typically involves the reaction of phenylacetaldehyde with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to form 3-(chloromethyl)benzaldehyde. This intermediate is then subjected to a peroxidation reaction using hydrogen peroxide in the presence of a catalyst like sodium hydroxide to yield the desired dioxetane compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-3-phenyl-1,2-dioxetane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoic acid or benzophenone, while nucleophilic substitution can produce various substituted dioxetanes.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-3-phenyl-1,2-dioxetane has several scientific research applications:
Chemistry: It is used as a chemiluminescent probe in analytical chemistry for detecting trace amounts of analytes.
Biology: The compound is employed in bioluminescence assays to study biological processes and enzyme activities.
Industry: The compound is used in the development of light-emitting materials and devices, such as glow sticks and safety markers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Chloromethyl)-3-methyl-1,2-dioxetane
- 3-(Chloromethyl)-3-ethyl-1,2-dioxetane
- 3-(Chloromethyl)-3-propyl-1,2-dioxetane
Uniqueness
3-(Chloromethyl)-3-phenyl-1,2-dioxetane is unique due to the presence of the phenyl group, which enhances its stability and chemiluminescent properties compared to other dioxetanes. The phenyl group also allows for further functionalization and derivatization, making it a versatile compound for various applications.
Eigenschaften
| 136749-73-0 | |
Molekularformel |
C9H9ClO2 |
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
3-(chloromethyl)-3-phenyldioxetane |
InChI |
InChI=1S/C9H9ClO2/c10-6-9(7-11-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
IKHANRAIRKLWMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OO1)(CCl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)
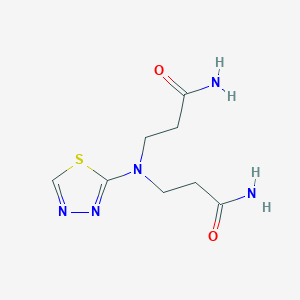
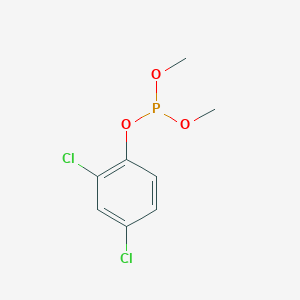
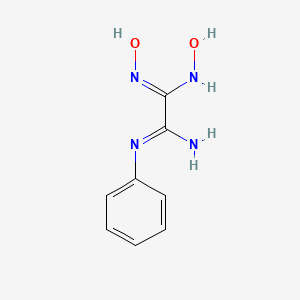
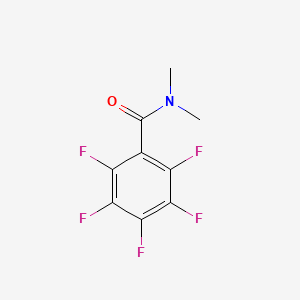

![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)
